molecular formula C2F6O6S2Sn B1306023 Tin(II) trifluoromethanesulfonate CAS No. 62086-04-8

Tin(II) trifluoromethanesulfonate

Cat. No. B1306023
CAS RN: 62086-04-8
M. Wt: 416.9 g/mol
InChI Key: RBGLVWCAGPITBS-UHFFFAOYSA-L
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Description

Tin(II) trifluoromethanesulfonate, commonly referred to as tin(II) triflate, is an organotin compound with the chemical formula Sn(CF3SO3)2. It is a colorless solid that is soluble in polar organic solvents and is used as a catalyst and reagent in organic synthesis. Tin(II) triflate is a versatile reagent that is used in a variety of reactions, including nucleophilic substitution, cross-coupling reactions, and cycloadditions. This compound has been studied extensively in recent years and has been found to have a wide range of applications in the pharmaceutical, agrochemical, and polymer industries.

Safety and Hazards

Tin(II) trifluoromethanesulfonate is classified as hazardous. It may form combustible dust concentrations in air and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to use personal protective equipment when handling it .

Future Directions

Tin(II) trifluoromethanesulfonate continues to be a valuable reagent in organic synthesis due to its role as a mild Lewis acid. Its use in various reactions, including stereoselective aldol and Michael reactions, [2,3]-Wittig and Ireland-Claisen rearrangements, and others, suggests that it will continue to be a useful tool in the field of organic chemistry .

Biochemical Analysis

Biochemical Properties

Tin(II) trifluoromethanesulfonate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that require the activation of carbonyl compounds. For instance, in aldol reactions, this compound coordinates with the oxygen atoms of carbonyl groups, stabilizing the enolate intermediate and enhancing the reaction’s stereoselectivity . This compound is also involved in the activation of Michael acceptors, promoting conjugate addition reactions. The nature of these interactions is primarily based on the coordination of the tin center with electron-rich sites on the biomolecules.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a Lewis acid can lead to the modulation of enzyme activities that are crucial for metabolic pathways. In some cases, this compound may inhibit or activate specific enzymes, thereby altering the metabolic flux within cells . Additionally, its interaction with cellular proteins can impact gene expression by influencing transcription factors or other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as a Lewis acid, coordinating with electron-rich sites on biomolecules. This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, in aldol reactions, this compound stabilizes the enolate intermediate by coordinating with the oxygen atoms of the carbonyl group . This stabilization enhances the reaction’s stereoselectivity and overall efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to its degradation . Over time, the effectiveness of this compound in catalyzing reactions may decrease due to the formation of degradation products. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can modulate enzyme activities and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including skin and eye irritation, and potential systemic toxicity if ingested or inhaled . Threshold effects have been observed, where the compound’s catalytic activity is maximized at specific concentrations, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a Lewis acid catalyst. It interacts with enzymes and cofactors that are essential for metabolic reactions, such as aldolases and dehydrogenases . By stabilizing reaction intermediates and facilitating the formation of transition states, this compound can enhance the efficiency of metabolic processes. Additionally, its impact on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into cells via specific ion channels or transporters that recognize its chemical structure. Once inside the cell, it can bind to proteins that facilitate its distribution to target sites where it exerts its catalytic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be localized to the cytoplasm, where it interacts with cytosolic enzymes and proteins. Alternatively, it may be directed to the nucleus, where it can influence gene expression by interacting with transcription factors. The specific localization of this compound can impact its activity and function, as it may be more effective in certain cellular environments.

properties

IUPAC Name

tin(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGLVWCAGPITBS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O6S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380266
Record name Tin(II) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62086-04-8
Record name Tin(II) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin(II) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tin(II) trifluoromethanesulfonate
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Tin(II) trifluoromethanesulfonate
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Tin(II) trifluoromethanesulfonate

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